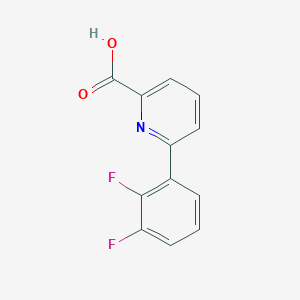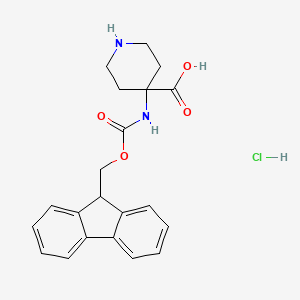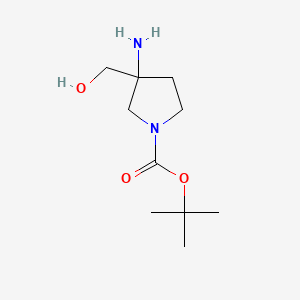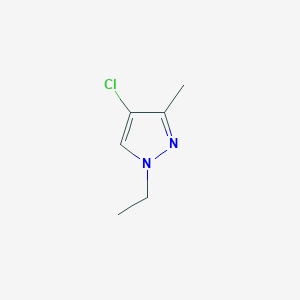
2-(3-异丙基苯氧基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Isopropylphenoxy)aniline (IPPA) is an aromatic amine that has been studied extensively for its various properties and applications. It is a colorless solid with a melting point of 83-84°C and a boiling point of 161-162°C. IPPA is a versatile chemical compound with a wide range of applications in various scientific fields, such as organic synthesis, pharmaceuticals, and agrochemicals. It is also used as an intermediate in the production of dyes, plastics, and other chemicals.
科学研究应用
Nephrotoxicity Studies
对苯胺衍生物,包括2-(3-异丙基苯氧基)苯胺的肾毒性潜力进行了研究。Rankin等人(1986年)的研究探讨了苯胺及其单氯苯基衍生物对Fischer 344大鼠肾功能的体内和体外影响,有助于了解这些化合物的肾毒性(Rankin et al., 1986)。
Electrochemical CO2 Reduction
Talukdar等人(2020年)的研究开发了一系列含有芳胺官能团的铼(I) fac-三羰基配合物,类似于2-(3-异丙基苯氧基)苯胺。这些化合物被研究为二氧化碳(CO2)还原的电催化剂,突显了苯胺衍生物在环境应用中的潜力(Talukdar et al., 2020)。
Wastewater Treatment
Brillas等人(1997年)提出了一种新颖的电化学方法,过氧共凝,用于处理涉及苯胺降解的废水。这项研究对于了解苯胺衍生物的环境应用具有重要意义(Brillas等人,1997年)。
Polymer Research
Buruianǎ等人(2005年)合成了含有苯胺基团的聚氨酯阳离子聚合物,包括类似于2-(3-异丙基苯氧基)苯胺的结构。这项研究有助于开发具有荧光性能的聚合物(Buruianǎ等人,2005年)。
Sensor Development
Shoji和Freund(2001年)探讨了聚苯胺的用途,这是与2-(3-异丙基苯氧基)苯胺相关的化合物,在开发电位传感器方面的潜力。这项研究突显了苯胺衍生物在传感器技术中的潜力(Shoji & Freund, 2001)。
Bioremediation
Ang等人(2009年)对苯胺双氧酶进行了研究,以增强对芳香胺的生物修复。这项研究对于苯胺衍生物的潜在环境清理应用具有重要意义(Ang et al., 2009)。
安全和危害
While specific safety and hazard information for 2-(3-Isopropylphenoxy)aniline is not provided in the search results, anilines are known to be hazardous. They are classified as flammable liquids (Category 4), and acute toxicity has been observed through oral (Category 3), inhalation (Category 3), and dermal (Category 3) exposure . They can cause serious eye damage (Category 1), skin sensitization (Category 1), and are suspected of causing genetic defects (Category 2) and cancer (Category 2) .
作用机制
Target of Action
Aniline derivatives are known to interact with various biological targets, including enzymes and receptors . The specific targets for 2-(3-Isopropylphenoxy)aniline would depend on its chemical structure and properties.
Mode of Action
Aniline derivatives often interact with their targets through processes such as free radical reactions, nucleophilic substitutions, and oxidations . The specific interactions of 2-(3-Isopropylphenoxy)aniline with its targets would be determined by its chemical structure and the nature of the target.
Biochemical Pathways
Aniline and its derivatives are known to be involved in various metabolic pathways, including those related to the metabolism of aromatic compounds . The specific pathways affected by 2-(3-Isopropylphenoxy)aniline would depend on its chemical structure and the nature of its targets.
Pharmacokinetics
The adme properties of most drugs strongly depend on the ability of the drug to pass through membranes via simple diffusion . The specific ADME properties of 2-(3-Isopropylphenoxy)aniline would be determined by its chemical structure and properties.
Result of Action
Aniline and its derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action . The specific effects of 2-(3-Isopropylphenoxy)aniline would depend on its chemical structure, the nature of its targets, and its mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-Isopropylphenoxy)aniline. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interactions with its targets . The specific influence of environmental factors on 2-(3-Isopropylphenoxy)aniline would depend on its chemical structure and properties.
生化分析
Biochemical Properties
2-(3-Isopropylphenoxy)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to bind with specific proteins, influencing their activity and function
Cellular Effects
2-(3-Isopropylphenoxy)aniline has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on these processes can lead to changes in cell behavior, which is essential for studying its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of 2-(3-Isopropylphenoxy)aniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression The compound exerts its effects at the molecular level by interacting with specific enzymes and proteins, leading to alterations in their activity and function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Isopropylphenoxy)aniline change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider in in vitro and in vivo studies . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 2-(3-Isopropylphenoxy)aniline vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with varying degrees of efficacy and toxicity at different doses . High doses of the compound may lead to toxic or adverse effects, which are important considerations for its potential therapeutic applications.
Metabolic Pathways
2-(3-Isopropylphenoxy)aniline is involved in several metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 2-(3-Isopropylphenoxy)aniline within cells and tissues are critical for understanding its localization and accumulation . The compound interacts with specific transporters and binding proteins, which influence its distribution and effects on cellular function.
Subcellular Localization
2-(3-Isopropylphenoxy)aniline’s subcellular localization is essential for understanding its activity and function The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
属性
IUPAC Name |
2-(3-propan-2-ylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11(2)12-6-5-7-13(10-12)17-15-9-4-3-8-14(15)16/h3-11H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLLCODFGLJPIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1328108.png)
![(1S,2R,3R,4S)-3-(aminocarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1328110.png)
![[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1328111.png)
![({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid](/img/structure/B1328112.png)

![(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1328123.png)
![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)

![{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol](/img/structure/B1328128.png)